7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is an organic compound that has gained significant attention in the scientific community due to its potential applications. It is a derivative of the pyrazole class of compounds, which are known for their wide range of pharmacological activities .
Synthesis Analysis
Pyrazoles, including “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can be synthesized through various methods. One common method involves the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which form pyrazoline intermediates that can be oxidized to form pyrazoles .Molecular Structure Analysis
The molecular structure of “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” consists of a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
Pyrazole derivatives, including “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Scientific Research Applications
Synthesis and Structural Characterization
A study on the synthesis of pyrazole-functionalized imidazolium salts highlighted the preparation of compounds via reactions involving N-alkylimidazole and bis(chloromethyl)pyrazole, leading to the formation of silver complexes with potential luminescence properties (Zhou et al., 2008). This synthesis route showcases the versatility of pyrazole derivatives in forming metal-organic frameworks and compounds with interesting optical properties.
Research on the intermolecular aza-Wittig reaction demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, highlighting the utility of this methodology in constructing heterocyclic compounds that could have pharmacological relevance or serve as intermediates in organic synthesis (Barsy & El-Rady, 2006).
Antimicrobial and Biological Activities
- A study on the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives explored their antimicrobial activity. These compounds were synthesized using a green chemistry approach under microwave irradiation, indicating the role of imidazo[1,2-b]pyrazole derivatives in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Material Science Applications
- The structural characterization and luminescence properties of multinuclear silver complexes of pyrazole-functionalized NHC ligands were studied, showcasing the potential of these compounds in material science, particularly in the development of new luminescent materials (Zhou et al., 2008).
Drug Design and Medicinal Chemistry
- Although the specific compound "7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole" was not directly mentioned in the context of drug design or medicinal applications, related research on imidazo[1,2-b]pyrazole derivatives highlights their significance in synthesizing compounds with potential medicinal properties. For instance, the synthesis of benzimidazole-pyrazoline hybrids for anti-diabetic studies indicates the broader applicability of related heterocyclic scaffolds in medicinal chemistry (Ibraheem et al., 2020).
properties
IUPAC Name |
7-(chloromethyl)-1-methylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAYUVWEDJFKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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